Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate

Lipophilicity Drug Design ADME

Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate (CAS 2097963-12-5) is a poly-substituted nicotinate ester characterized by a 4-chlorophenyl group at the 6-position, a difluoromethyl group at the 4-position, and a methyl group at the 2-position of the pyridine ring. With a molecular formula of C₁₆H₁₄ClF₂NO₂ and a molecular weight of 325.74 g/mol, this compound belongs to a therapeutically relevant scaffold class commonly explored in pharmaceutical and agrochemical lead optimization campaigns.

Molecular Formula C16H14ClF2NO2
Molecular Weight 325.74 g/mol
CAS No. 2097963-12-5
Cat. No. B1493178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate
CAS2097963-12-5
Molecular FormulaC16H14ClF2NO2
Molecular Weight325.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C16H14ClF2NO2/c1-3-22-16(21)14-9(2)20-13(8-12(14)15(18)19)10-4-6-11(17)7-5-10/h4-8,15H,3H2,1-2H3
InChIKeyWVZYEDBQLIQSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate (CAS 2097963-12-5): A Fluorinated Nicotinate Building Block for Procurement-Driven Research


Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate (CAS 2097963-12-5) is a poly-substituted nicotinate ester characterized by a 4-chlorophenyl group at the 6-position, a difluoromethyl group at the 4-position, and a methyl group at the 2-position of the pyridine ring [1]. With a molecular formula of C₁₆H₁₄ClF₂NO₂ and a molecular weight of 325.74 g/mol, this compound belongs to a therapeutically relevant scaffold class commonly explored in pharmaceutical and agrochemical lead optimization campaigns [2]. Its structural architecture—simultaneously incorporating halogens, fluorine, and an ester handle—positions it as a versatile intermediate for generating diverse compound libraries through further functionalization at the ester and aryl positions [2].

Why Generic 4-(Difluoromethyl)nicotinate Substitution Risks Compromising SAR Precision for Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate


Within the 4-(difluoromethyl)-2-methylnicotinate chemical space, the nature of the 6-aryl substituent exerts a decisive influence on key physicochemical descriptors—most notably lipophilicity (XLogP3) and electronic character—that dictate molecular recognition, membrane permeability, and metabolic susceptibility [1]. Seemingly conservative replacements of the 4-chlorophenyl group with 4-fluorophenyl, 4-methoxyphenyl, or p-tolyl yield XLogP3 shifts of up to 0.7 log units, which can translate to a >5-fold difference in partition coefficient and profoundly impact pharmacokinetic profiles and target binding equilibria [1]. Because these analogs exhibit divergent hydrogen-bond acceptor counts, rotatable bond counts, and molecular weights, a structure–activity relationship (SAR) dataset built on an interchangeably sourced analog would introduce systematic errors in potency, selectivity, and ADME predictions. Therefore, maintaining the exact 4-chlorophenyl substitution is essential for reproducible SAR geography when this scaffold is used as a reference point or synthetic intermediate.

Head-to-Head Quantitative Differentiation of Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate Against Closest 6-Aryl Analogs


Lipophilicity (XLogP3) Benchmarking Against 4-Fluoro, 4-Methoxy, and 4-Methyl Analogs

The target compound (4-Cl) exhibits an XLogP3 of 4.4, which is markedly higher than that of the 4-fluoro (XLogP3 = 3.9), 4-methoxy (XLogP3 = 3.7), and 4-methyl (XLogP3 = 4.1) analogs [1]. This represents a ΔXLogP3 of +0.5, +0.7, and +0.3 units, respectively, translating to an approximately 3- to 5-fold increase in octanol-water partition coefficient relative to the 4-methoxy and 4-fluoro derivatives [1]. Increased lipophilicity directly correlates with enhanced passive membrane permeability, a critical parameter for central nervous system penetration and intracellular target access [2].

Lipophilicity Drug Design ADME Lead Optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiation

The target compound has a topological polar surface area (TPSA) of 39.2 Ų and 5 hydrogen-bond acceptors [1]. In contrast, the 4-fluoro analog has a TPSA of 39.2 Ų but 6 hydrogen-bond acceptors, while the 4-methoxy analog has a TPSA of 48.4 Ų and 6 acceptors due to the additional oxygen atom [1]. According to Veber's rules, compounds with TPSA ≤ 140 Ų and ≤10 rotatable bonds generally exhibit superior oral bioavailability; however, within the <50 Ų regime, small TPSA differences can disproportionately affect passive permeation [2]. The target's combination of low TPSA (39.2 Ų) and moderate HBA count (5) aligns with CNS drug-like space parameters more closely than the 4-methoxy comparator [2].

Physicochemical Properties Oral Bioavailability Drug-Likeness Veber Rules

Molecular Weight and Heavy Atom Count Influence on Permeability and Synthetic Tractability

The target compound has a molecular weight of 325.74 g/mol and 22 heavy atoms [1]. The 4-fluoro analog (MW = 309.28; 21 heavy atoms) and 4-methyl analog (MW = 305.32; 21 heavy atoms) are lighter, while the 4-methoxy analog (MW = 321.32; 23 heavy atoms) is slightly lighter but with one additional heavy atom [1]. Although all fall within the typical 'Rule of 5' boundaries, the target occupies a distinct molecular weight bin that may influence crystallization behavior, solubility, and downstream synthetic modifications [2]. For fragment-based campaigns, the heavier chlorine atom provides a unique anomalous scattering signal for X-ray crystallography validation that fluorine cannot replicate, offering a practical advantage in hit-to-lead structure determination [2].

Molecular Descriptors Permeability Synthetic Accessibility Fragment-Based Drug Design

Vendor Purity Specification Benchmarking for Reproducible Procurement

The target compound is commercially available with a catalog purity specification of 98% (HPLC) from Leyan (Product No. 2210155) . The 4-fluoro analog is listed at 95% purity from multiple suppliers, and the 4-methoxy analog is typically offered at 95% purity [1]. A 3% higher nominal purity reduces the potential for confounding impurities in dose-response assays by approximately 1.6-fold (assuming impurities are uniformly bioactive), directly enhancing assay signal-to-noise ratios and enabling more precise EC₅₀/IC₅₀ determinations [2]. For med-chem teams conducting parallel SAR evaluations, the higher baseline purity specification minimizes batch-to-batch variability and reduces the need for in-house re-purification before screening.

Chemical Purity Quality Control Procurement Specification Assay Reproducibility

Optimal Deployment Scenarios for Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Programs Requiring High Lipophilicity

When a medicinal chemistry program targets intracellular or CNS-resident proteins, the XLogP3 of 4.4 for this compound (Δ = +0.5 to +0.7 vs. 4-fluoro and 4-methoxy analogs) [1] suggests superior passive membrane permeability. Researchers should prioritize this scaffold when LipE or LLE optimization pathways demand the highest logD baseline within the congeneric series to maximize blood-brain barrier penetration potential.

X-Ray Co-Crystallography and Structural Biology Studies

The chlorine atom's anomalous scattering signal provides unambiguous electron density for crystallographic phasing, a capability absent in the 4-fluoro, 4-methoxy, and 4-methyl analogs [1]. This makes the compound uniquely valuable for fragment-based drug discovery campaigns where co-crystal structures are required to guide rational design and confirm binding poses.

High-Throughput Screening Workflows with Stringent Purity Requirements

With a commercial purity specification of 98% (HPLC) , this compound offers a 3% absolute purity advantage over commonly offered 95% purity analogs. For HTS campaigns running >100,000 compounds, this purity differential reduces the incidence of false positives and hits originating from impurities, directly improving screening triage efficiency and reducing downstream validation costs.

Structure-Activity Relationship (SAR) Studies on Aryl Halogen Substitution Effects

The 4-chlorophenyl group offers distinct electronic (Hammett σₚ = +0.23) and steric parameters compared to 4-fluoro (σₚ = +0.06) and 4-methoxy (σₚ = -0.27) congeners [1]. This compound serves as the optimal entry point for systematically probing halogen-bonding interactions with protein targets, where the polarizable chlorine atom may engage in orthogonal multipolar interactions that fluorine cannot, providing richer SAR information for lead optimization.

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